2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone
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Overview
Description
2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone is a complex organic compound that features a unique combination of furan, triazine, and fluorenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone typically involves multi-step organic reactionsThe final step involves the attachment of the fluorenyl group via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the triazine ring can produce dihydrotriazine derivatives .
Scientific Research Applications
2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The furan and triazine rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one
- Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
Uniqueness
Compared to similar compounds, 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone stands out due to its combination of furan, triazine, and fluorenyl groups. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and pharmaceuticals .
Properties
Molecular Formula |
C26H17N3O3S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-1-(9H-fluoren-2-yl)ethanone |
InChI |
InChI=1S/C26H17N3O3S/c30-21(17-9-10-20-18(14-17)13-16-5-1-2-6-19(16)20)15-33-26-27-24(22-7-3-11-31-22)25(28-29-26)23-8-4-12-32-23/h1-12,14H,13,15H2 |
InChI Key |
OUNBMEXASJZBCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NC(=C(N=N4)C5=CC=CO5)C6=CC=CO6 |
Origin of Product |
United States |
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